molecular formula C17H20N6O3 B10981933 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B10981933
M. Wt: 356.4 g/mol
InChI Key: OKMRHRPWPIBGGY-UHFFFAOYSA-N
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Description

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo ring fused to a pyridazine moiety, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H20N6O3/c1-11(2)26-17-9-6-14-21-20-13(23(14)22-17)5-7-15(24)19-12-4-8-16(25-3)18-10-12/h4,6,8-11H,5,7H2,1-3H3,(H,19,24)

InChI Key

OKMRHRPWPIBGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CN=C(C=C3)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo ring and its subsequent fusion with the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, isocyanates, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the inhibition of kinase activity and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.

    Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the construction of thermally activated delayed fluorescence emitters.

    2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand in coordination chemistry.

Uniqueness

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide stands out due to its unique combination of a triazolo ring fused to a pyridazine moiety, along with its isopropoxy and methoxypyridinyl substituents. This structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a novel organic molecule that has garnered attention for its potential pharmacological properties. This article explores its biological activities, including its mechanisms of action, therapeutic potential, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6O2C_{16}H_{20}N_6O_2, with a molecular weight of approximately 332.38 g/mol. The structure features a triazolo-pyridazin core, which is known for its diverse biological activities. The presence of an isopropoxy group enhances solubility and may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities , including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of triazolo-pyridazin compounds can inhibit cancer cell proliferation. For instance, similar compounds have shown significant cytotoxicity against MCF7 breast cancer cells with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Some analogs targeting adenosine receptors have demonstrated neuroprotective effects by influencing neurotransmitter release and neuronal excitability .

The biological activity of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is likely mediated through several mechanisms:

  • Adenosine Receptor Modulation : The compound may act as an agonist or antagonist at adenosine receptors (A1, A2A), which are implicated in various physiological processes including inflammation and neuroprotection.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes relevant to cancer and neurodegenerative diseases. For example, some derivatives exhibit potent inhibition against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamideC16H20N6O2332.38 g/molAntitumor
2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamineC15H17N5O2285.31 g/molAnti-inflammatory
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin) propanoic acidC11H14N4O3250.26 g/molAntioxidant

Case Studies and Research Findings

Several studies have explored the biological activity of triazolo-pyridazin derivatives:

  • Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 39.70 µM against MCF7 cells and showed modulation of caspase activity indicative of apoptosis .
  • Neuroprotective Mechanisms : Research has highlighted the importance of GSK3β inhibition by related compounds in neurodegenerative models. Compounds with similar structures were shown to activate Nrf2 pathways crucial for cellular defense against oxidative stress .

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